3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione
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Overview
Description
The compound 9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigid and stable structures, which make them valuable in various fields of scientific research and industrial applications. This compound, in particular, has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione One common synthetic route involves the use of the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of catalysts, such as Grubbs catalysts for olefin metathesis reactions, can be employed to streamline the synthesis process . Additionally, reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione: undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced spirocyclic compounds.
Scientific Research Applications
9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the protein, disrupting its function and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic derivatives such as:
- 1-oxa-9-azaspiro[5.5]undecane derivatives
- 3,9-diazaspiro[5.5]undecane compounds
- 1,3-dioxane-1,3-dithiane spiranes
Uniqueness
The uniqueness of 9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione lies in its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity
Properties
CAS No. |
71471-49-3 |
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Molecular Formula |
C31H34N2O3 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-[3-[(dibenzylamino)methyl]-4-hydroxyphenyl]-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C31H34N2O3/c34-28-15-14-27(33-29(35)19-31(20-30(33)36)16-8-3-9-17-31)18-26(28)23-32(21-24-10-4-1-5-11-24)22-25-12-6-2-7-13-25/h1-2,4-7,10-15,18,34H,3,8-9,16-17,19-23H2 |
InChI Key |
CVSQHWZIOPVQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC(=C(C=C3)O)CN(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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